molecular formula C12H16N2O4 B14025759 Benzyl 2-((2-aminoacetamido)methoxy)acetate

Benzyl 2-((2-aminoacetamido)methoxy)acetate

Cat. No.: B14025759
M. Wt: 252.27 g/mol
InChI Key: QDOWAEJBGBVAOB-UHFFFAOYSA-N
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Description

Benzyl 2-((2-aminoacetamido)methoxy)acetate, also known as acetic acid, 2-((2-aminoacetyl)amino)methoxy-, phenylmethyl ester, is a compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound is characterized by its unique structure, which includes an aminoacetamido group and a methoxyacetate ester linked to a benzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-((2-aminoacetamido)methoxy)acetate typically involves the reaction of benzyl alcohol with 2-((2-aminoacetyl)amino)methoxyacetic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification . The reaction conditions usually include a solvent like dichloromethane (DCM) and are performed at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-((2-aminoacetamido)methoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted aminoacetamido compounds .

Scientific Research Applications

Benzyl 2-((2-aminoacetamido)methoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl 2-((2-aminoacetamido)methoxy)acetate involves its interaction with specific molecular targets and pathways. The aminoacetamido group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzyl 2-((2-aminoacetamido)methoxy)acetate include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyacetate ester linkage and aminoacetamido group make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

benzyl 2-[[(2-aminoacetyl)amino]methoxy]acetate

InChI

InChI=1S/C12H16N2O4/c13-6-11(15)14-9-17-8-12(16)18-7-10-4-2-1-3-5-10/h1-5H,6-9,13H2,(H,14,15)

InChI Key

QDOWAEJBGBVAOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COCNC(=O)CN

Origin of Product

United States

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